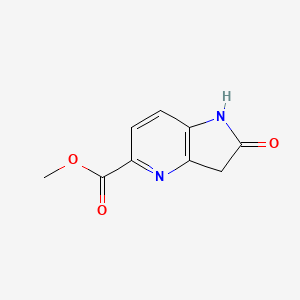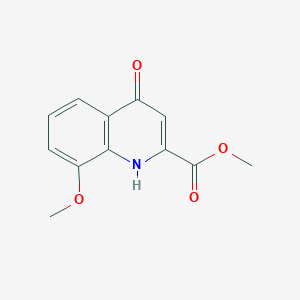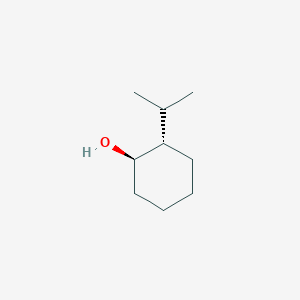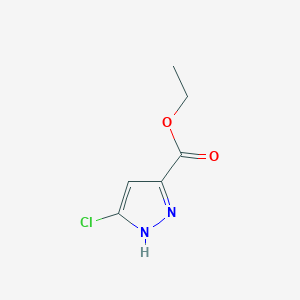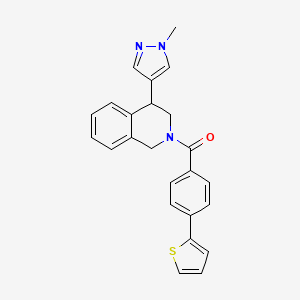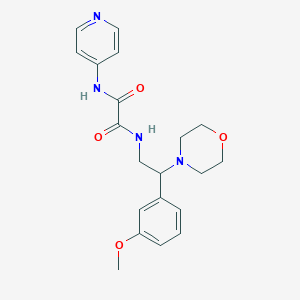
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of aromatic pollutants, including compounds structurally related to N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide, has been investigated for water treatment applications. Pyridine and morpholine derivatives have been shown to undergo mineralization under UV light in the presence of TiO2, highlighting the potential of photocatalytic pathways for environmental cleanup (Pichat, 1997).
Heterocyclic N-oxide Derivatives in Synthesis and Medicine
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been widely studied for their utility in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile intermediates and show biological importance, with potential applications in developing metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Chemistry and Properties of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, including their complexation behavior and biological activity, have been thoroughly reviewed. Such studies are crucial for identifying potential areas of interest for future investigations into analogues of this compound (Boča et al., 2011).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research into chemical inhibitors of cytochrome P450 isoforms, including pyridine derivatives, is crucial for understanding drug-drug interactions and enhancing drug safety. The selectivity of these inhibitors plays a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Phosphorus-containing Polymers in Biomedicine
Phosphorus-containing polymers, including those with morpholine derivatives, show promising applications in biomedicine due to their biocompatibility and resistance to protein adsorption. They are explored for use in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
1,3,4-Oxadiazole derivatives, featuring structural motifs related to the compound of interest, have been extensively studied for their therapeutic potential across a range of medical applications. These compounds have demonstrated a broad spectrum of bioactivities, making them valuable in the development of new medicinal agents (Verma et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target receptor tyrosine kinases . These enzymes play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly receptor tyrosine kinases, leading to changes in the enzymatic activity and subsequent cellular processes .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Given its potential interaction with receptor tyrosine kinases, it may influence cellular processes such as growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-4-2-3-15(13-17)18(24-9-11-28-12-10-24)14-22-19(25)20(26)23-16-5-7-21-8-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCLPIKNYQMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

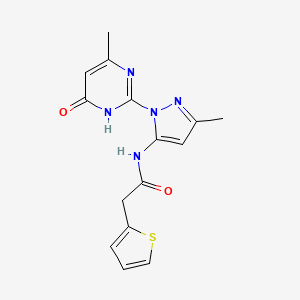
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
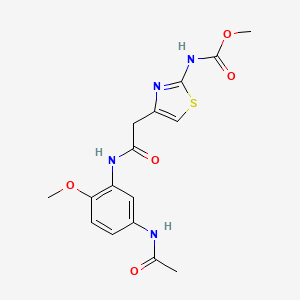
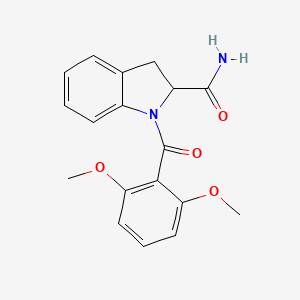
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)

